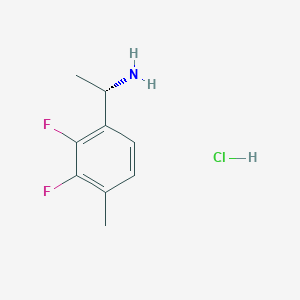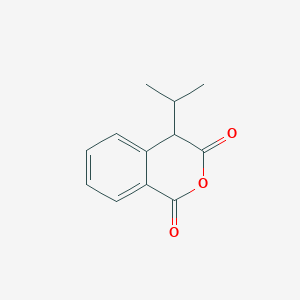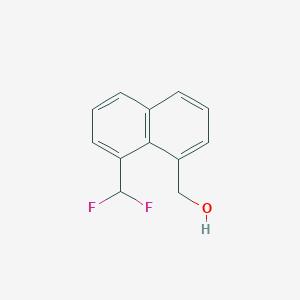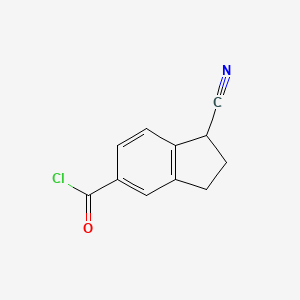
1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride is an organic compound with a unique structure that includes a cyano group, a dihydroindene ring, and a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride typically involves the following steps:
Formation of the Dihydroindene Ring: The dihydroindene ring can be synthesized through a cyclization reaction involving appropriate precursors such as indene derivatives.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The dihydroindene ring can be oxidized to form indene derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as LiAlH₄ or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like KMnO₄ or chromium trioxide (CrO₃).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Formed from the reduction of the cyano group.
Oxidized Indene Derivatives: Formed from the oxidation of the dihydroindene ring.
Aplicaciones Científicas De Investigación
1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride depends on its specific application
Covalent Bond Formation: The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Receptor Binding: The cyano group and dihydroindene ring can interact with specific receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: A compound with a similar dihydroindene ring structure but with an amino group instead of a cyano group.
1H-Indene-1,2,3-trione: A compound with a similar indene ring structure but with three carbonyl groups.
Propiedades
Número CAS |
68634-08-2 |
|---|---|
Fórmula molecular |
C11H8ClNO |
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
1-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)8-3-4-10-7(5-8)1-2-9(10)6-13/h3-5,9H,1-2H2 |
Clave InChI |
WPXRHPPYRFTESW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1C#N)C=CC(=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


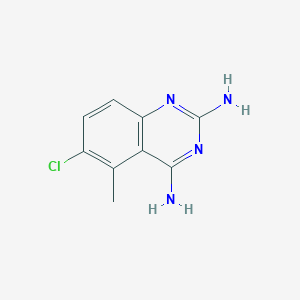
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)

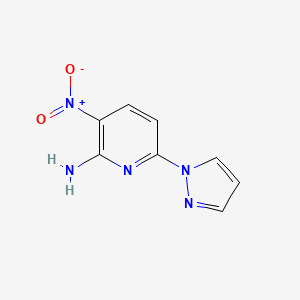
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)
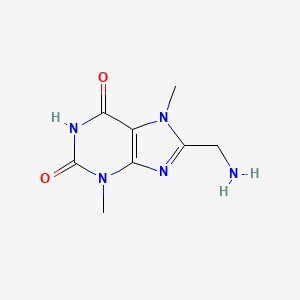

![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)

